2,4,4-Trimethyl-1,3-cyclohexanedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

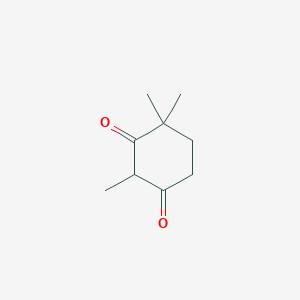

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-7(10)4-5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRVKBUIEQBLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2,4,4-trimethyl-1,3-cyclohexanedione, a valuable building block in organic synthesis. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, tailored for a technical audience in the fields of chemical research and drug development.

Introduction

This compound is a cyclic diketone with a molecular formula of C₉H₁₄O₂.[1] Its structure features a cyclohexane ring with carbonyl groups at the first and third positions, and three methyl groups at the second and fourth positions.[1] The gem-dimethyl group at the C4 position is a notable structural feature.[1] This compound serves as a versatile intermediate in the synthesis of more complex molecules. The synthesis pathway detailed herein involves a two-step process commencing with the formation of a 4,4-dimethyl-1,3-cyclohexanedione intermediate, followed by a regioselective methylation at the C2 position.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Step 1: Michael Addition and Intramolecular Claisen Condensation to form 4,4-dimethyl-1,3-cyclohexanedione from mesityl oxide and a malonic ester.

-

Step 2: C-Alkylation of the resulting 4,4-dimethyl-1,3-cyclohexanedione with a methylating agent to yield the final product.

This pathway is an adaptation of the classical synthesis of dimedone, with an additional alkylation step.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Reactants | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Formation of 4,4-dimethyl-1,3-cyclohexanedione | Mesityl oxide, Diethyl malonate | Sodium ethoxide, Potassium hydroxide | Reflux | 8 | ~70-85 |

| 2 | Methylation | 4,4-Dimethyl-1,3-cyclohexanedione, Methyl iodide | Potassium carbonate | Reflux | 18 | 92[2] |

Experimental Protocols

Step 1: Synthesis of 4,4-Dimethyl-1,3-cyclohexanedione

This procedure is adapted from the synthesis of 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

Materials:

-

Mesityl oxide

-

Diethyl malonate

-

Absolute ethanol

-

Sodium metal

-

Potassium hydroxide

-

Hydrochloric acid

-

Decolorizing charcoal (Norite)

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (1 gram atom equivalent) in absolute ethanol under reflux.

-

To the sodium ethoxide solution, add diethyl malonate (1.06 molar equivalents).

-

Slowly add mesityl oxide (1.02 molar equivalents) through the dropping funnel.

-

Reflux the mixture with constant stirring for two hours.

-

Add a solution of potassium hydroxide (2.2 molar equivalents) in water and continue to reflux with stirring for an additional six hours.

-

While still hot, acidify the mixture to a neutral pH with dilute hydrochloric acid.

-

Distill off the ethanol under reduced pressure.

-

Treat the residue with decolorizing charcoal, filter, and repeat the charcoal treatment.

-

Finally, make the hot, neutral or alkaline filtrate distinctly acidic with dilute hydrochloric acid, boil for a few minutes, and then allow to cool to crystallize the product.

-

Filter the crystals, wash with ice-cold water, and air dry to obtain 4,4-dimethyl-1,3-cyclohexanedione.

Step 2: Synthesis of this compound

This procedure is a general method for the C-alkylation of 1,3-cyclohexanediones.

Materials:

-

4,4-Dimethyl-1,3-cyclohexanedione

-

Methyl iodide

-

Potassium carbonate

-

Acetone

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4,4-dimethyl-1,3-cyclohexanedione (1 equivalent) in acetone in a round-bottomed flask.

-

Add potassium carbonate (2.2 equivalents) to the solution.

-

Cool the mixture in an ice bath and stir for 15 minutes.

-

Add methyl iodide (2.2 equivalents) to the reaction mixture.

-

Gradually warm the mixture from 0 °C to reflux over 2 hours, and then continue to reflux for an additional 18 hours.

-

After cooling to room temperature, filter the mixture by suction. Wash the filter cake with dichloromethane.

-

Concentrate the filtrate using a rotary evaporator.

-

Dissolve the residue in water and dichloromethane, and perform a liquid-liquid extraction with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography to obtain pure this compound. A patent describing this transformation reports a yield of 92%.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Characterization

The final product, this compound, can be characterized using standard analytical techniques. Spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are used to confirm the structure of the synthesized compound.[2][3]

Conclusion

This technical guide outlines a reliable and high-yielding synthetic pathway to this compound. The two-step process, involving the formation of a cyclohexanedione ring followed by C-alkylation, provides a clear and adaptable method for researchers in organic synthesis and drug development. The detailed protocols and quantitative data presented herein should serve as a valuable resource for the laboratory-scale preparation of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,4,4-Trimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,4-trimethyl-1,3-cyclohexanedione. Due to the absence of publicly available, fully assigned experimental ¹H NMR data with coupling constants, this guide will focus on the theoretical analysis of the expected spectrum, a detailed experimental protocol for its acquisition, and the advanced NMR techniques required for unambiguous signal assignment.

Introduction

¹H NMR spectroscopy is an indispensable analytical technique in organic chemistry, providing detailed information about the structure and electronic environment of molecules. For a compound such as this compound, a substituted cyclic diketone, ¹H NMR analysis is crucial for confirming its structure and for the stereochemical assignment of its protons. The chemical shifts, signal multiplicities, and coupling constants of the proton signals offer a unique fingerprint of the molecule.

Predicted ¹H NMR Spectral Data

Based on the structure of this compound, the following ¹H NMR signals are predicted. The molecule possesses a plane of symmetry, which simplifies the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration |

| CH₃ (at C2) | 1.1 - 1.3 | Doublet | 3H |

| H (at C2) | 2.5 - 2.9 | Quartet | 1H |

| (CH₃)₂ (at C4) | 1.2 - 1.4 | Singlet | 6H |

| CH₂ (at C5) | 2.2 - 2.6 | Triplet | 2H |

| CH₂ (at C6) | 2.2 - 2.6 | Triplet | 2H |

Structural Analysis and Signal Assignment

The predicted ¹H NMR spectrum of this compound is expected to exhibit five distinct signals:

-

C2-CH₃ Protons: These three protons are attached to a carbon adjacent to two carbonyl groups and a methine. They are expected to appear as a doublet due to coupling with the C2-H proton.

-

C2-H Proton: This single proton is on the same carbon as a methyl group and is situated between two carbonyl groups. It will be split into a quartet by the three adjacent C2-CH₃ protons.

-

C4-gem-Dimethyl Protons: The two methyl groups at the C4 position are chemically equivalent and will give rise to a single, sharp signal (a singlet) as they have no adjacent protons to couple with.

-

C5-CH₂ Protons: These two protons are equivalent and are adjacent to the C6-CH₂ group. They are expected to appear as a triplet due to coupling with the two protons on C6.

-

C6-CH₂ Protons: These two protons are also equivalent and are adjacent to the C5-CH₂ group. They will also appear as a triplet due to coupling with the two protons on C5.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

2. NMR Instrument Setup:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.

-

The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phase correction is applied to obtain a pure absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration of the signals is performed to determine the relative number of protons corresponding to each peak.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks in the COSY spectrum will confirm the coupling between the C2-H and C2-CH₃ protons, as well as the coupling between the C5-CH₂ and C6-CH₂ protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the cyclohexane ring and the methyl groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the connectivity of the entire molecule, for example, by observing correlations from the methyl protons to the quaternary carbon at C4 and the carbonyl carbon at C3.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the different proton environments.

Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).

Conclusion

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,4,4-Trimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pathways of 2,4,4-trimethyl-1,3-cyclohexanedione. In the absence of publicly available experimental mass spectral data, this guide delineates a theoretical fragmentation framework based on established principles of mass spectrometry and the known behavior of cyclic diketones and related substituted cyclohexanones. This document is intended to serve as a predictive resource for the identification and structural elucidation of this compound in various analytical contexts.

Introduction

This compound, a cyclic diketone with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol , is a compound of interest in synthetic chemistry and drug development.[1][2][3] Mass spectrometry is a pivotal technique for the structural characterization of such molecules. The fragmentation pattern observed in a mass spectrum provides a unique "fingerprint" that is invaluable for identifying the compound and elucidating its structure. Common fragmentation pathways for cyclic ketones often involve alpha-cleavage, McLafferty rearrangements, and retro-Diels-Alder reactions.[4] The specific substitution pattern of this compound is expected to significantly influence its fragmentation behavior.

Theoretical Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound based on theoretical fragmentation mechanisms. The relative abundance is a qualitative prediction.

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |

| 154 | [C₉H₁₄O₂]⁺• (Molecular Ion) | - | Moderate |

| 139 | [C₈H₁₁O₂]⁺ | •CH₃ | Moderate to High |

| 111 | [C₇H₇O]⁺ | C₂H₃O• | Moderate |

| 98 | [C₆H₁₀O]⁺• | C₃H₄O | Moderate to High |

| 83 | [C₅H₇O]⁺ | C₄H₇O• | High |

| 69 | [C₄H₅O]⁺ | C₅H₉O• | Moderate |

| 55 | [C₃H₃O]⁺ | C₆H₁₁O• | High (Base Peak) |

| 43 | [C₂H₃O]⁺ | C₇H₁₁O• | Moderate |

Proposed Experimental Protocol for GC-MS Analysis

While a specific experimental protocol for this compound is not available in the searched literature, a general Gas Chromatography-Mass Spectrometry (GC-MS) methodology can be proposed.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

-

Capillary Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

GC Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

Workflow Diagram:

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4,4-Trimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethyl-1,3-cyclohexanedione is a cyclic diketone of interest in various chemical and pharmaceutical research areas. Its structural features, including the presence of carbonyl groups and methyl substitutions, give rise to a characteristic infrared (IR) spectrum that is crucial for its identification and characterization. This technical guide provides a detailed overview of the IR spectroscopy of this compound, including spectral data, interpretation, and a generalized experimental protocol.

Predicted Infrared Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of functional groups present in the molecule and data from analogous structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2970 - 2870 | Strong | C-H stretching (methyl and methylene groups) |

| ~1730 - 1700 | Strong | C=O stretching (carbonyl groups of the diketone) |

| ~1465 | Medium | CH₂ scissoring and CH₃ asymmetric bending |

| ~1370 | Medium | CH₃ symmetric bending (gem-dimethyl group) |

| ~1250 - 1000 | Medium to Weak | C-C stretching and C-H bending modes |

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is dominated by features arising from its constituent functional groups:

-

C-H Stretching Region (2870-2970 cm⁻¹): This region will exhibit strong absorptions due to the stretching vibrations of the C-H bonds in the three methyl groups and the methylene groups of the cyclohexane ring.

-

Carbonyl (C=O) Stretching Region (1700-1730 cm⁻¹): The most prominent feature in the spectrum is expected to be a strong, sharp absorption band corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups. The exact position of this band can be influenced by the conformation of the ring and any intermolecular interactions.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex series of bands arising from various bending and stretching vibrations within the molecule, including C-H bending, C-C stretching, and skeletal vibrations of the cyclohexane ring. The absorptions around 1465 cm⁻¹ and 1370 cm⁻¹ are characteristic of the bending vibrations of the methyl and methylene groups.

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized, yet detailed, methodology for obtaining the infrared spectrum of this compound.

1. Sample Preparation:

-

For Solid Samples (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

For Solution Samples:

-

Dissolve a small amount of the compound in a suitable infrared-transparent solvent (e.g., carbon tetrachloride, chloroform). The concentration should be adjusted to yield an absorbance in the desired range (typically 0.1 to 1.0 absorbance units for the strongest bands).

-

Transfer the solution to an appropriate liquid sample cell (e.g., a sealed cell with NaCl or KBr windows).

-

2. Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the solvent and cell for solution spectra) must be collected prior to running the sample spectrum.

3. Data Acquisition and Processing:

-

Place the prepared sample (KBr pellet or liquid cell) in the sample holder of the spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for an IR Spectroscopy Experiment

The following diagram illustrates the logical workflow for conducting an IR spectroscopy experiment.

Caption: Workflow for an Infrared Spectroscopy Experiment.

An In-depth Technical Guide to the Chemical Properties and Biological Activities of 2,3-Dimethoxy-5-methyl-p-benzoquinone (CAS No. 605-94-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and significant biological activities of 2,3-Dimethoxy-5-methyl-p-benzoquinone, also known as Coenzyme Q₀ (CoQ₀). With the correct CAS number of 605-94-7, this compound has garnered considerable interest for its role as a key intermediate in the synthesis of coenzyme Q analogs and its potent anticancer and neuro-modulatory activities. This document details experimental protocols for its synthesis, its application in cancer research through the induction of ROS-mediated apoptosis and autophagy, and its function as an inducer of tau protein fibrillization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

2,3-Dimethoxy-5-methyl-p-benzoquinone is a vital quinone derivative. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 605-94-7 | [1] |

| Synonyms | Coenzyme Q₀ (CoQ₀), 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | [2][3] |

| Molecular Formula | C₉H₁₀O₄ | [1][3] |

| Molecular Weight | 182.17 g/mol | [1][4] |

| Appearance | Orange to dark orange to dark red powder or crystals | [4] |

| Melting Point | 58-60 °C | [1][4] |

| UV Absorption Max (λmax) | 268 nm | [3] |

| SMILES | COC1=C(OC)C(=O)C(C)=CC1=O | [1] |

| InChI | 1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | [1][3] |

Table 1: Solubility Data

| Solvent | Solubility | Reference(s) |

| DMF | 100 mg/mL | [2][3] |

| DMSO | 100 mg/mL | [2][3] |

| Ethanol | 5 mg/mL | [2][3] |

| PBS (pH 7.2) | 0.2 mg/mL | [2][3] |

Experimental Protocols

Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone

A common synthetic route involves the oxidation of 3,4,5-trimethoxytoluene.

Protocol: Oxidation of 3,4,5-trimethoxytoluene

-

Reaction Setup: In a round-bottom flask, dissolve 3,4,5-trimethoxytoluene in acetonitrile (MeCN).

-

Catalyst Addition: Add a catalytic amount of a divanadium-substituted phosphotungstate, such as [γ-PW₁₀O₃₈V₂(μ-O)₂]⁵⁻. An acid co-catalyst may also be required.

-

Oxidant Addition: Slowly add aqueous hydrogen peroxide (H₂O₂) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60°C) and stir for a specified time (e.g., 30 minutes).

-

Work-up: After the reaction is complete, cool the mixture and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution until neutral. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether to yield red, needle-like crystals.

Anticancer Activity Assays in Human Ovarian Carcinoma (SKOV-3) Cells

2,3-Dimethoxy-5-methyl-p-benzoquinone has been shown to inhibit the growth of human ovarian carcinoma cells.[2][3]

Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of 2,3-Dimethoxy-5-methyl-p-benzoquinone (e.g., 0-40 µM) for 24 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Seeding and Treatment: Seed SKOV-3 cells and treat with 2,3-Dimethoxy-5-methyl-p-benzoquinone (e.g., 30 µM) for a short duration (e.g., 15-30 minutes).

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Fluorescence Microscopy: Wash the cells with PBS and observe under a fluorescence microscope. Increased green fluorescence indicates higher ROS levels.

Protocol: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Cell Treatment: Treat SKOV-3 cells with 2,3-Dimethoxy-5-methyl-p-benzoquinone for 24 hours.

-

Cell Staining: Harvest the cells and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Western Blot Analysis of the HER-2/Akt/mTOR Signaling Pathway

-

Protein Extraction: Lyse treated SKOV-3 cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against HER-2, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.

Tau Protein Fibrillization Assay

2,3-Dimethoxy-5-methyl-p-benzoquinone has been identified as an inducer of tau protein aggregation.

Protocol: In Vitro Tau Aggregation

-

Reaction Mixture: Prepare a reaction mixture containing purified tau protein (e.g., 1 µM) in an appropriate buffer (e.g., phosphate buffer).

-

Inducer Addition: Add 2,3-Dimethoxy-5-methyl-p-benzoquinone to the reaction mixture at a suitable concentration (e.g., 0.5 mM).

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 24 hours) with gentle agitation.

-

Analysis of Aggregation:

-

Gel Electrophoresis: Analyze the formation of tau aggregates by SDS-PAGE and Coomassie blue staining. Higher molecular weight bands indicate the formation of covalently linked tau aggregates.

-

Electron Microscopy: For morphological analysis, apply a sample of the reaction mixture to a carbon-coated grid, stain with a heavy metal salt (e.g., uranyl acetate), and visualize under a transmission electron microscope to observe the formation of tau filaments.

-

Visualizations

Signaling Pathway Diagram

Caption: CoQ₀ inhibits the HER-2/Akt/mTOR pathway and induces ROS, leading to apoptosis and autophagy.

Experimental Workflow Diagram

Caption: Workflow for assessing the anticancer effects of 2,3-Dimethoxy-5-methyl-p-benzoquinone.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4,4-Trimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical properties of 2,4,4-trimethyl-1,3-cyclohexanedione. The information is compiled from available spectroscopic data, computational chemistry principles, and established experimental protocols for analogous compounds.

Molecular Identity and Physicochemical Properties

This compound is a cyclic diketone with the molecular formula C₉H₁₄O₂.[1][2] Its structure consists of a cyclohexane ring functionalized with two ketone groups at positions 1 and 3, a single methyl group at position 2, and two methyl groups at position 4.[1] This substitution pattern, particularly the gem-dimethyl group at the C4 position, significantly influences its chemical reactivity and conformational preferences.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,4,4-trimethylcyclohexane-1,3-dione | PubChem[2] |

| CAS Number | 63184-86-1 | Benchchem[1] |

| Molecular Formula | C₉H₁₄O₂ | Benchchem[1], PubChem[2] |

| Molecular Weight | 154.21 g/mol | Benchchem[1], PubChem[2] |

| XLogP3 | 1.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

Spectroscopic Data

While publicly available spectra are limited, the following sections summarize the expected and reported spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. Based on the structure, the following signals can be anticipated. PubChem indicates the availability of a ¹³C NMR spectrum acquired on a Jeol FX-90 instrument.[2][3]

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| -CH₃ (C2) | Doublet | 1.1 - 1.3 |

| -CH (C2) | Quartet | 2.5 - 2.8 |

| -CH₃ (C4, gem-dimethyl) | Singlet | 1.0 - 1.2 |

| -CH₂- (C5) | Triplet | 2.2 - 2.5 |

| -CH₂- (C6) | Triplet | 2.6 - 2.9 |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Approximate Chemical Shift (ppm) | |---|---|---| | C1, C3 (C=O) | 200 - 210 | | C2 (-CH-) | 50 - 60 | | C4 (-C(CH₃)₂-) | 45 - 55 | | C5 (-CH₂-) | 30 - 40 | | C6 (-CH₂-) | 40 - 50 | | -CH₃ (at C2) | 10 - 20 | | -CH₃ (at C4) | 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretching vibrations of the carbonyl groups. A vapor phase IR spectrum is noted in PubChem.[2][3]

Table 4: Characteristic Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretch | 1700 - 1725 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H | Bend | 1350 - 1480 |

Molecular Conformation

The conformational landscape of this compound is primarily dictated by the chair conformation of the cyclohexane ring, which minimizes torsional and steric strain. The molecule will undergo ring flipping between two non-equivalent chair conformations.

The stability of these conformers is determined by the steric interactions of the methyl groups, particularly the 1,3-diaxial interactions.

-

Conformer A: The methyl group at C2 is in an axial position. This leads to significant 1,3-diaxial strain with the axial methyl group at C4.

-

Conformer B: The methyl group at C2 is in an equatorial position. This conformation is expected to be significantly more stable as it minimizes 1,3-diaxial interactions.

Therefore, it is predicted that this compound exists predominantly in the chair conformation where the C2-methyl group occupies an equatorial position.

Caption: Conformational equilibrium of this compound.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the synthesis of related 1,3-cyclohexanedione derivatives and requires experimental optimization.

Step 1: Synthesis of 4,4-Dimethyl-1,3-cyclohexanedione (Dimedone)

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Reaction: Diethyl malonate is reacted with mesityl oxide in the presence of a strong base such as sodium ethoxide in ethanol.

-

Work-up: The reaction mixture is heated under reflux, followed by acidification and decarboxylation to yield dimedone.

-

Purification: The crude product is purified by recrystallization from a suitable solvent like acetone or water.

Step 2: Methylation of 4,4-Dimethyl-1,3-cyclohexanedione

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Reaction: Dimedone is dissolved in a suitable solvent such as methanol or tert-butanol. A base, for instance, sodium methoxide or potassium tert-butoxide, is added to form the enolate. Methyl iodide is then added dropwise to the reaction mixture.

-

Work-up: The reaction is stirred at room temperature or gently heated to ensure complete methylation at the C2 position. The reaction is then quenched with a weak acid, and the solvent is removed under reduced pressure.

-

Purification: The resulting this compound is purified by column chromatography on silica gel or by recrystallization.

Caption: Proposed synthetic pathway for this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, derivatives of 1,3-cyclohexanedione have shown promise in various therapeutic areas.

-

Anticancer Activity: Certain derivatives of 1,3-cyclohexanedione have been investigated as potential anticancer agents.

-

Antibacterial Agents: Metal complexes of 1,3-cyclohexanedione derivatives have demonstrated antibacterial activity.

-

Enzyme Inhibition: The 1,3-dicarbonyl moiety is a known pharmacophore for the inhibition of certain enzymes.

Further research into the biological profile of this compound is warranted to explore its potential as a lead compound in drug discovery programs.

Caption: Potential areas of biological investigation for this compound.

References

An In-Depth Technical Guide to the Solubility of 2,4,4-Trimethyl-1,3-cyclohexanedione in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,4,4-trimethyl-1,3-cyclohexanedione, a compound of interest in various research and development sectors. A comprehensive search of available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound in common laboratory solvents.

This guide provides a detailed experimental protocol for determining the solubility of this compound, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions. The methodologies outlined are based on established practices for solubility determination of organic compounds.

Introduction to this compound

This compound is a cyclic diketone with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . Its structure, featuring a cyclohexane ring with two ketone groups and three methyl groups, influences its physicochemical properties, including its solubility. The presence of both polar carbonyl groups and a nonpolar hydrocarbon backbone suggests that its solubility will be highly dependent on the nature of the solvent.

General Solubility Expectations

Based on the principles of "like dissolves like," the solubility of this compound in various solvents can be predicted qualitatively.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carbonyl groups can act as hydrogen bond acceptors, suggesting some degree of solubility in these solvents. However, the nonpolar trimethylated cyclohexane ring may limit extensive solubility, particularly in water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can engage in dipole-dipole interactions with the carbonyl groups, likely leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon portion of the molecule suggests that there will be some solubility in nonpolar solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| User-defined solvent |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3][4][5] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

4.2. Procedure

-

Preparation: Add an excess of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the supernatant through a syringe filter into a clean vial.

-

Dilution (if necessary): Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Calculation: Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

4.3. Analytical Method Development

A suitable analytical method for the quantification of this compound must be developed and validated. This typically involves:

-

Selection of Technique: UV-Vis spectrophotometry may be suitable if the compound has a chromophore. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are generally more specific and sensitive methods.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Generate a calibration curve by plotting the instrument response against the concentration.

-

Validation: Validate the analytical method for linearity, accuracy, and precision.

Visualizations

5.1. Logical Relationship of Solubility Factors

The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.

Caption: Factors influencing the solubility of this compound.

5.2. Experimental Workflow for Solubility Determination

The diagram below outlines the sequential steps of the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

A Technical Guide to the Historical Synthesis of Trimethylated Cyclohexanediones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of trimethylated cyclohexanediones, crucial synthons in the development of various pharmaceuticals and natural products. This document provides a detailed overview of key synthetic strategies, experimental protocols, and quantitative data to facilitate a comprehensive understanding of these important chemical transformations.

Core Historical Synthesis Methods

The historical synthesis of substituted cyclohexanediones is largely dominated by two powerful named reactions: the Robinson Annulation and the Dieckmann Condensation. These methods, developed in the early to mid-20th century, provided chemists with robust tools for the construction of six-membered rings from acyclic precursors.

Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a cornerstone of organic synthesis for the formation of six-membered rings.[1] The reaction proceeds in a two-step sequence: a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a cyclohexenone derivative.[1][2] This method is particularly relevant for the synthesis of trimethylated cyclohexanediones where one or more methyl groups are introduced via the starting materials.

The general mechanism involves the deprotonation of a ketone or a β-dicarbonyl compound to form a nucleophilic enolate, which then attacks the β-carbon of an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular aldol condensation, where an enolate formed from one carbonyl group attacks the other carbonyl group, leading to a six-membered ring. Dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclic ketone.[2]

Dieckmann Condensation

The Dieckmann condensation is an intramolecular cyclization of a diester with a base to form a β-keto ester. This reaction is particularly useful for forming five- or six-membered rings. For the synthesis of cyclohexanediones, a suitable adipic acid ester derivative can be cyclized. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired cyclohexanedione. While not as direct as the Robinson annulation for creating highly substituted cyclohexenones, it represents a classical approach to the core cyclohexanedione ring structure.

Synthesis of Specific Trimethylated Cyclohexanedione Isomers

The general principles of the aforementioned historical methods can be applied to the synthesis of specific trimethylated cyclohexanedione isomers. The substitution pattern of the final product is determined by the choice of the starting materials.

Synthesis of 2,4,6-Trimethyl-1,3-cyclohexanedione

A historical method for the synthesis of 2,4,6-trimethyl-1,3-cyclohexanedione involves the condensation of diethyl ketone with methyl 2-methyl-3-methoxy-propionate in the presence of a strong base like sodium methoxide. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination.

Synthesis of 2,6,6-Trimethyl-1,3-cyclohexanedione

A classical approach to the synthesis of a gem-dimethyl substituted cyclohexanedione, such as the closely related 5,5-dimethylcyclohexane-1,3-dione (dimedone), involves the Michael addition of a malonic ester to mesityl oxide, followed by an intramolecular Claisen condensation. This strategy can be adapted for the synthesis of the 2,6,6-trimethyl derivative. The synthesis of the 1,4-dione isomer has also been reported through enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione.[1]

Synthesis of 4,4,6-Trimethyl-1,3-cyclohexanedione

The synthesis of 4,4,6-trimethyl-1,3-cyclohexanedione can be envisioned through a Robinson annulation approach. The reaction of 3-methyl-2-pentanone with methyl vinyl ketone would generate the necessary 1,5-diketone intermediate, which upon intramolecular aldol condensation, would yield the corresponding trimethylated cyclohexenone. Subsequent reduction would afford the desired saturated dione.

Experimental Protocols

The following are representative historical experimental protocols for the synthesis of trimethylated cyclohexanediones and their precursors.

General Protocol for Robinson Annulation

A solution of the ketone (1.0 equivalent) in a suitable solvent such as dichloromethane is treated with a base like triethylamine (4.0 equivalents) and freshly distilled methyl vinyl ketone (5.0 equivalents) at room temperature. The mixture is stirred for an extended period (e.g., 96 hours) while being protected from light. After concentration of the reaction mixture, the crude Michael adduct is dissolved in methanol. Sodium methoxide (3.0 equivalents) is then added, and the reaction is stirred at room temperature. After 24 hours, an additional portion of sodium methoxide (1.0 equivalent) may be added. The reaction is quenched after another 20 hours with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by flash column chromatography.[3]

Synthesis of 2,4,6-Trimethyl-cyclohexene-1,3-dione

To a suspension of sodium methoxide (0.1 mol, 5.4 g) in 50 mL of tetrahydrofuran (THF) under a nitrogen atmosphere, a mixture of diethyl ketone (0.1 mol, 8.6 g) and methyl 2-methyl-3-methoxy-propionate (0.1 mol, 13.2 g) is added dropwise while heating to reflux. The reaction mixture is then refluxed for an additional 4.5 hours. After cooling, the reaction is quenched with water, and the aqueous phase is acidified to a pH of 2-3. The product is extracted with ethyl acetate, and the solvent is removed by distillation to yield 2,4,6-trimethyl-cyclohexene-1,3-dione.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various trimethylated and related cyclohexanediones based on historical methods.

| Product | Starting Materials | Reagents & Conditions | Yield (%) | Melting Point (°C) | Reference |

| 2,4,6-Trimethyl-cyclohexene-1,3-dione | Diethyl ketone, Methyl 2-methyl-3-methoxy-propionate | NaOCH3, THF, reflux, 4.5 h | 84% | 115-120 | Patent EP0061669A1 |

| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Diethyl malonate, Mesityl oxide | NaOMe, MeOH, reflux; then NaOH, reflux; then HCl | 76.8% | 147-150 | |

| 2-Methyl-1,3-cyclohexanedione | 1,3-Cyclohexanedione, Paraformaldehyde, Dimethylamine | 1. Mannich reaction 2. Catalytic Hydrogenation (Pd/C) | 87.3-91.6% | 206-208 | [4] |

Conclusion

The historical synthesis methods for trimethylated cyclohexanediones, primarily the Robinson annulation and related condensation reactions, have provided a powerful and versatile platform for the construction of these valuable chemical building blocks. The ability to systematically vary the substitution patterns on the cyclohexanedione ring by selecting appropriate starting materials has been instrumental in the synthesis of a wide range of complex molecules, including steroids and other natural products. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling a deeper understanding and application of these classical synthetic transformations.

References

Methodological & Application

Application Notes and Protocols: 2,4,4-Trimethyl-1,3-cyclohexanedione in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethyl-1,3-cyclohexanedione is a versatile building block in organic synthesis, notable for its application as a nucleophile in carbon-carbon bond-forming reactions. The presence of two carbonyl groups flanking a methylene group renders the α-protons acidic and amenable to deprotonation, forming a stabilized enolate. This enolate can then act as a Michael donor, participating in conjugate addition reactions with a variety of Michael acceptors. This reactivity is of significant interest in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

The gem-dimethyl group at the 4-position of the cyclohexane ring provides steric hindrance that can influence the stereochemical outcome of reactions, making it a valuable substrate for diastereoselective transformations. This document provides detailed application notes and a representative protocol for the use of this compound in Michael addition reactions.

Reaction Principle

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[1] In the context of this compound, the reaction is initiated by a base, which abstracts a proton from the C2 position to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of a Michael acceptor, leading to the formation of a new carbon-carbon bond.[2] The resulting product is a 1,5-dicarbonyl compound, which can be a versatile intermediate for further synthetic transformations.

The general mechanism involves three key steps:

-

Enolate Formation: A base removes the acidic proton from the carbon atom between the two carbonyl groups of the dione.

-

Nucleophilic Attack: The resulting enolate attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor).

-

Protonation: The resulting enolate is protonated to give the final Michael adduct.[3]

Applications in Synthesis

The Michael adducts derived from this compound are valuable intermediates in the synthesis of a variety of complex molecules. A prominent application is in the Robinson annulation, a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. This methodology is a powerful tool for the construction of polycyclic systems, including steroids and terpenoids.

Experimental Protocols

While specific literature examples detailing Michael additions with this compound are not abundant, a well-established and detailed protocol for the closely related 2-methyl-1,3-cyclohexanedione provides a strong foundation for adaptation. The following protocol is an adapted procedure based on the Organic Syntheses methodology for the Michael addition of 2-methyl-1,3-cyclohexanedione to methyl vinyl ketone.[4] This reaction forms the initial Michael adduct which can then undergo an intramolecular aldol condensation.

Representative Protocol: Michael Addition of this compound to Methyl Vinyl Ketone

This protocol describes the initial Michael addition step.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| This compound | 154.21 | 15.42 g | 0.1 mol | --- |

| Methyl Vinyl Ketone | 70.09 | 8.41 g (9.8 mL) | 0.12 mol | Freshly distilled |

| Triethylamine | 101.19 | 1.01 g (1.4 mL) | 0.01 mol | Base catalyst |

| Toluene | 92.14 | 100 mL | --- | Anhydrous |

Equipment:

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (15.42 g, 0.1 mol) and anhydrous toluene (100 mL).

-

Stir the mixture at room temperature until the dione is completely dissolved.

-

Add triethylamine (1.4 mL, 0.01 mol) to the solution.

-

To this stirred solution, add freshly distilled methyl vinyl ketone (9.8 mL, 0.12 mol) dropwise over a period of 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove the triethylamine.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Michael adduct.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome:

The expected product is 2-methyl-2-(3-oxobutyl)-4,4-dimethyl-1,3-cyclohexanedione. The yield and purity will depend on the specific reaction conditions and purification.

Data Presentation

Table 1: Representative Michael Acceptors for this compound

| Michael Acceptor | Structure | Potential Product Class |

| Methyl vinyl ketone | CH₂=CHCOCH₃ | 1,5-Diketones |

| Acrylonitrile | CH₂=CHCN | γ-Ketonitriles |

| Nitroethylene | CH₂=CHNO₂ | γ-Nitro ketones |

| Methyl acrylate | CH₂=CHCOOCH₃ | γ-Keto esters |

| Chalcones | C₆H₅CH=CHCOC₆H₅ | Substituted 1,5-diketones |

Visualizations

Caption: General mechanism of the Michael addition reaction.

Caption: Experimental workflow for the Michael addition.

Conclusion

This compound serves as a valuable Michael donor in organic synthesis. The provided protocol, adapted from a reliable source, offers a practical guide for conducting Michael addition reactions with this substrate. The resulting 1,5-dicarbonyl adducts are versatile intermediates that can be further elaborated to construct complex molecular architectures, making this reaction a key transformation in the toolbox of synthetic chemists in academia and industry. Further exploration of various Michael acceptors and chiral catalysts in conjunction with this dione could lead to the development of novel and efficient asymmetric syntheses.

References

Application Notes and Protocols for Knoevenagel Condensation with 2,4,4-Trimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Knoevenagel condensation reaction involving 2,4,4-trimethyl-1,3-cyclohexanedione and aromatic aldehydes. This reaction is a valuable tool in synthetic organic chemistry for the formation of carbon-carbon double bonds, leading to the synthesis of α,β-unsaturated ketones, which are important intermediates in the development of various pharmaceuticals and fine chemicals.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of an α,β-unsaturated product.[1] In this protocol, this compound serves as the active methylene compound. The reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine.[1][2] The resulting 2-arylidene-4,4,6-trimethyl-1,3-cyclohexanediones are versatile intermediates for the synthesis of a variety of heterocyclic compounds and other complex molecules.

Reaction Principle

The reaction proceeds via a base-catalyzed mechanism. The basic catalyst deprotonates the active methylene group of the this compound, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated ketone.

Experimental Protocol

While a specific protocol for this compound was not found in the reviewed literature, a detailed procedure for the structurally similar 5,5-dimethyl-1,3-cyclohexanedione (dimedone) is provided below. This protocol can be adapted for this compound with minor modifications, such as adjustments in molar equivalents due to the different molecular weights.

Reaction Scheme:

Materials:

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

This compound

-

Catalyst (e.g., piperidine, pyrrolidine, or a surfactant catalyst like sodium dodecyl sulfate - SDS)

-

Solvent (e.g., ethanol, water, or solvent-free conditions)

-

Glacial acetic acid (for crystallization)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure (Adapted from a protocol for 5,5-dimethyl-1,3-cyclohexanedione):

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 eq) and this compound (1.0 eq).

-

Addition of Catalyst and Solvent: Add the chosen solvent and catalyst. For example, in an aqueous medium, a surfactant catalyst such as sodium dodecyl sulfate (SDS) can be used.[3] Alternatively, for a more traditional approach, a catalytic amount of piperidine in a solvent like ethanol can be employed.

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few minutes to several hours depending on the specific reactants and conditions.

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. In some cases, adding glacial acetic acid and water can induce crystallization.[2]

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to obtain the purified 2-arylidene-4,4,6-trimethyl-1,3-cyclohexanedione.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of the related compound, 5,5-dimethyl-1,3-cyclohexanedione, with various aromatic aldehydes. These can serve as a starting point for optimizing the reaction with this compound.

| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | SDS (10 mol%) | Water | Reflux | 6 h | 94 | [3] |

| 4-Nitrobenzaldehyde | SDS (10 mol%) | Water | Reflux | 6 h | 94 | [3] |

| Benzaldehyde | GaCl₃ (1 mol%) | Solvent-free | Room Temp. | 1-2 min | High | [4] |

| 4-Methoxybenzaldehyde | Pyrrolidine (0.5 eq) | - | - | 480 min | 100 | [2] |

| 4-Nitrobenzaldehyde | Piperidine (0.8 eq) | - | - | 480 min | 59 | [2] |

Visualizations

Reaction Mechanism Signaling Pathway

The following diagram illustrates the general mechanism of the piperidine-catalyzed Knoevenagel condensation.

Caption: Mechanism of Piperidine-Catalyzed Knoevenagel Condensation.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 2-arylidene-4,4,6-trimethyl-1,3-cyclohexanediones.

Caption: General Experimental Workflow for Knoevenagel Condensation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4,4-Trimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,4,4-trimethyl-1,3-cyclohexanedione as a key starting material. The methodologies described herein are based on established multi-component reactions and offer efficient routes to obtain xanthenediones, acridinediones, and quinoline derivatives. While specific experimental data for this compound is limited in the literature, the following protocols have been adapted from procedures using closely related 1,3-dicarbonyl compounds, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone). Researchers should consider that reaction optimization (e.g., catalyst loading, temperature, and reaction time) may be necessary to achieve optimal yields with the specified trimethylated substrate due to potential steric and electronic effects.

Synthesis of Octahydroxanthenedione Derivatives

Application: Xanthene derivatives are a class of oxygen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. They are also utilized as fluorescent dyes and pH-sensitive probes. The synthesis of octahydroxanthenediones via a one-pot condensation of this compound with various aldehydes is a straightforward and atom-economical approach to this scaffold.

Reaction Pathway: Synthesis of Octahydroxanthenediones

Caption: General reaction pathway for the synthesis of octahydroxanthenedione derivatives.

Experimental Protocol: One-Pot Synthesis of 9-Aryl-3,3,6,6,10-pentamethyloctahydro-1,8-xanthenedione

This protocol is adapted from methodologies using dimedone.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalyst (e.g., p-toluenesulfonic acid, 10 mol%) in a suitable solvent such as ethanol or water (20 mL).[1]

-

Reaction Conditions: Stir the reaction mixture at reflux for the time indicated in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol or water, and dried.[1] If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Quantitative Data: Synthesis of Octahydroxanthenediones

The following table summarizes representative yields and reaction times for the synthesis of xanthenedione derivatives using dimedone, which can be used as a starting point for optimizing the reaction with this compound.

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Dodecanesulfonic acid | Water | 6 | 93 |

| 2 | 4-Nitrobenzaldehyde | Dodecanesulfonic acid | Water | 6 | 95 |

| 3 | Benzaldehyde | Dodecanesulfonic acid | Water | 6 | 87 |

| 4 | 4-Methoxybenzaldehyde | Dodecanesulfonic acid | Water | 6 | 87 |

Synthesis of Acridinedione Derivatives

Application: Acridinediones are nitrogen-containing heterocyclic compounds that are scaffolds for molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3] The Hantzsch multicomponent reaction provides an efficient route to these compounds from a 1,3-dicarbonyl compound, an aldehyde, and an amine or ammonia.[2]

Reaction Pathway: Synthesis of Acridinediones

Caption: General reaction pathway for the Hantzsch synthesis of acridinediones.

Experimental Protocol: Synthesis of 1,8-Dioxo-decahydroacridines

This protocol is adapted from the Hantzsch synthesis using dimedone.[4]

-

Reaction Setup: To a solution of this compound (2.0 mmol) and an aromatic aldehyde (1.0 mmol) in dimethylformamide (DMF), add an amine (e.g., 2-aminoethanol, 1.0 mmol) and a catalytic amount of an acid such as p-toluenesulfonic acid (PTSA) or HCl.[4]

-

Reaction Conditions: Heat the mixture at reflux, monitoring the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure acridinedione derivative.[4]

Quantitative Data: Synthesis of Acridinediones

The following data for the synthesis of acridinediones using dimedone can serve as a reference for the reaction with this compound.

| Entry | Aldehyde | Amine Source | Catalyst | Yield (%) |

| 1 | Benzaldehyde | 2-Aminoethanol | PTSA | High |

| 2 | 4-Chlorobenzaldehyde | 2-Aminoethanol | PTSA | High |

| 3 | 4-Methoxybenzaldehyde | 2-Aminoethanol | PTSA | High |

| 4 | 3-Nitrobenzaldehyde | 2-Aminoethanol | HCl | High |

Synthesis of Quinolines

Application: Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. Multicomponent reactions offer a convergent and efficient approach to substituted quinolines.[5][6]

Reaction Pathway: Synthesis of Quinolines

Caption: General pathway for the three-component synthesis of quinoline derivatives.

Experimental Protocol: Three-Component Synthesis of Substituted Quinolines

This is a generalized protocol based on reactions with cyclic 1,3-diones.[5]

-

Reaction Setup: In a suitable solvent, combine a 2-aminoaryl ketone or aldehyde (1.0 mmol), this compound (1.0 mmol), and a compound with an active methylene group (e.g., malononitrile, 1.0 mmol). Add a catalyst, such as L-proline or iodine.

-

Reaction Conditions: The reaction can be performed under conventional heating or microwave irradiation to reduce reaction times and potentially improve yields. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, the product can be isolated by filtration if it precipitates upon cooling. Otherwise, the solvent is evaporated, and the residue is purified by column chromatography.

Quantitative Data: Synthesis of Quinolines

The following table provides representative data for the synthesis of quinolines from a cyclic 1,3-dione.

| Entry | 2-Aminoaryl Ketone/Aldehyde | Active Methylene Compound | Catalyst | Yield (%) |

| 1 | 2-Aminobenzophenone | Malononitrile | L-proline | Good |

| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | L-proline | Good |

| 3 | 2-Aminobenzaldehyde | Dimedone | Iodine | Good |

| 4 | 2-Aminoacetophenone | Malononitrile | L-proline | Good |

Synthesis of Benzodiazepine Derivatives

Application: Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of novel benzodiazepine analogues is an active area of research in medicinal chemistry. The condensation of o-phenylenediamines with 1,3-dicarbonyl compounds is a known method for the preparation of 1,5-benzodiazepines.

Experimental Workflow: Synthesis of Benzodiazepines

Caption: General workflow for the synthesis of 1,5-benzodiazepine derivatives.

Experimental Protocol: Synthesis of 1,5-Benzodiazepine Analogues

This is a generalized protocol based on the condensation of o-phenylenediamines with ketones.[7]

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., water or a polar organic solvent). Add a catalytic amount of a Lewis acid such as Gallium(III) triflate or Magnesium bromide.[7]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data: Synthesis of 1,5-Benzodiazepines

The following table provides representative data for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone.

| Entry | Ketone | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Acetone | Ga(OTf)3 | Water | - | Good |

| 2 | Acetone | MgBr2 | Water | - | Good |

| 3 | Cyclohexanone | Ga(OTf)3 | Water | - | Good |

| 4 | Acetophenone | MgBr2 | Water | - | Good |

Disclaimer: The provided protocols are intended as a guide and may require optimization for the specific substrate this compound. Standard laboratory safety procedures should be followed at all times.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxicity evaluation of novel 1,8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ijtsrd.com [ijtsrd.com]

Application Notes and Protocols: 2,4,4-Trimethyl-1,3-cyclohexanedione as a Precursor in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethyl-1,3-cyclohexanedione is a versatile and highly functionalized building block in organic synthesis, serving as a valuable precursor for the construction of complex molecular architectures found in a variety of natural products. Its unique structural features, including the gem-dimethyl group and the 1,3-dicarbonyl moiety, make it an ideal starting material for the stereocontrolled synthesis of carbocyclic frameworks, particularly those prevalent in terpenes and steroids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of natural product scaffolds, with a focus on the formation of bicyclic systems through the Robinson annulation reaction.

Core Application: Robinson Annulation for Terpenoid Synthesis

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[1][2] For this compound, this reaction is instrumental in the synthesis of bicyclic enones, which are common structural motifs in numerous sesquiterpenoids and diterpenoids. The gem-dimethyl group at the C4 position of the cyclohexanedione ring is retained throughout the synthesis, providing a characteristic feature found in many natural products.

The overall transformation involves the reaction of this compound with an α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), in the presence of a base. The resulting bicyclic system serves as a key intermediate that can be further elaborated to achieve the total synthesis of complex natural products.

Experimental Protocol: Synthesis of a Bicyclic Terpenoid Precursor

This protocol details the synthesis of a key bicyclic enone intermediate, a foundational scaffold for a variety of terpenoid natural products, via the Robinson annulation of this compound with methyl vinyl ketone.

Reaction Scheme:

Caption: Robinson Annulation of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 154.21 | 1.54 g | 10.0 |

| Methyl Vinyl Ketone (MVK) | 70.09 | 0.84 g | 12.0 |

| Sodium Ethoxide (NaOEt) | 68.05 | 0.75 g | 11.0 |

| Ethanol (anhydrous) | 46.07 | 20 mL | - |

| Diethyl Ether | 74.12 | 50 mL | - |

| Saturated aq. Ammonium Chloride (NH₄Cl) | 53.49 | 20 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 5 g | - |

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound (1.54 g, 10.0 mmol) and anhydrous ethanol (20 mL).

-

Addition of Base: Sodium ethoxide (0.75 g, 11.0 mmol) is carefully added to the stirred solution. The mixture is stirred at room temperature for 15 minutes to ensure the formation of the enolate.

-

Michael Addition: Methyl vinyl ketone (0.84 g, 12.0 mmol) is added dropwise to the reaction mixture at room temperature. The reaction is then gently heated to reflux for 4 hours.

-

Aldol Condensation & Dehydration: After the initial reflux, the reaction mixture is cooled to room temperature. A solution of sodium ethoxide (0.14 g, 2.0 mmol) in ethanol (5 mL) is added, and the mixture is refluxed for an additional 2 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

-

Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether (50 mL) and saturated aqueous ammonium chloride solution (20 mL). The aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure bicyclic enone intermediate.

Expected Yield and Characterization:

-

Yield: Approximately 70-80%.

-

Appearance: Pale yellow oil.

-

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.85 (s, 1H), 2.50-2.20 (m, 4H), 2.00-1.80 (m, 2H), 1.25 (s, 3H), 1.15 (s, 3H), 1.10 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 199.5, 165.0, 125.0, 50.1, 40.5, 35.2, 33.8, 32.1, 28.9, 28.5, 25.4.

-

IR (neat, cm⁻¹): 2960, 1665, 1615.

-

MS (EI): m/z (%) = 206 (M⁺), 191, 149, 135.

-

Logical Workflow for Natural Product Synthesis

The bicyclic enone synthesized in the protocol above is a versatile intermediate that can be subjected to a variety of transformations to access more complex natural product scaffolds. The following diagram illustrates a general workflow for the elaboration of this intermediate.

Caption: General workflow for elaborating the bicyclic enone intermediate.

Signaling Pathway Analogy in Drug Development

While not a biological signaling pathway, the strategic sequence of reactions in a total synthesis can be visualized as a "synthesis cascade," where each step triggers the next transformation towards the final bioactive molecule. This logical progression is crucial in drug development for the efficient and scalable production of lead compounds and their analogs for structure-activity relationship (SAR) studies.

Caption: Synthetic cascade analogy in drug discovery.

Conclusion